molecular formula C15H11ClN2O4S B13961181 N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide

N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide

Cat. No.: B13961181
M. Wt: 350.8 g/mol
InChI Key: XFHNQTCAATYAGS-UHFFFAOYSA-N
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Description

N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using eco-friendly and cost-effective methods. Metal-free synthetic routes have been explored to reduce the environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoxazole compounds .

Mechanism of Action

Properties

Molecular Formula

C15H11ClN2O4S

Molecular Weight

350.8 g/mol

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(4-chlorophenyl)sulfonylacetamide

InChI

InChI=1S/C15H11ClN2O4S/c16-10-5-7-11(8-6-10)23(20,21)18-15(19)9-13-12-3-1-2-4-14(12)22-17-13/h1-8H,9H2,(H,18,19)

InChI Key

XFHNQTCAATYAGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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